molecular formula C18H17Cl2NO2 B1359463 3,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-61-1

3,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1359463
CAS No.: 898770-61-1
M. Wt: 350.2 g/mol
InChI Key: PXIVFWQKYOMVSM-UHFFFAOYSA-N
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Description

Historical Context of Benzophenone Derivatives

The development of benzophenone derivatives traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874, who described early investigations with benzophenone compounds. Benzophenone, the parent compound with formula (C6H5)2CO, established the foundation for an extensive family of aromatic ketone derivatives that would eventually encompass hundreds of structurally diverse compounds. The systematic exploration of benzophenone modifications began with fundamental structural alterations, gradually expanding to include complex substitution patterns that incorporated various functional groups.

The evolution of benzophenone chemistry demonstrates a progression from simple aromatic ketones to sophisticated multifunctional molecules. Early research focused primarily on understanding the basic photochemical properties of benzophenone, which exhibits nearly 100% efficiency in crossing from the S1 state into the triplet state. This exceptional photochemical behavior established benzophenone as a valuable building block for developing photoactive compounds, laying the groundwork for future derivative synthesis.

The introduction of heterocyclic modifications, particularly morpholine-containing derivatives, represents a significant advancement in benzophenone chemistry. Research has shown that morpholine integration into benzophenone structures enhances both photochemical properties and biological activities. The development of compounds such as benzophenone-N-ethyl morpholine ethers demonstrated that systematic structural modifications could yield compounds with enhanced therapeutic potential, particularly in anti-inflammatory applications.

Contemporary benzophenone derivative research has expanded to encompass diverse applications ranging from photoinitiators for polymerization processes to potential therapeutic agents for neurodegenerative diseases. The incorporation of specific substituents, including halogen atoms and heterocyclic moieties, has enabled the development of compounds with tailored properties for specific applications.

Significance of 3,4-Dichloro-4'-morpholinomethyl benzophenone in Chemical Research

This compound represents a sophisticated example of modern benzophenone derivative design, incorporating both halogen substitution and morpholine functionality within a single molecular framework. The compound's Chemical Abstracts Service number 898770-61-1 identifies it as a unique chemical entity with specific structural characteristics that distinguish it from other benzophenone derivatives. The presence of two chlorine atoms in the 3,4-positions of one phenyl ring, combined with a morpholinomethyl substituent in the 4'-position of the opposing ring, creates a molecule with distinct electronic and steric properties.

The morpholine moiety within the compound structure serves multiple functional purposes, acting as both a structural modifier and a potential bioactive component. Research on related benzophenone-morpholine derivatives has demonstrated that morpholine integration can enhance hydrogen abstraction abilities, particularly in photoinitiator applications. The morpholine group's electron-donating properties modify the electronic distribution within the benzophenone core, potentially altering both photochemical behavior and biological activity profiles.

The dichlorosubstitution pattern in this compound provides additional structural complexity that influences molecular properties. Chlorine atoms in organic compounds typically serve as electron-withdrawing groups, affecting both chemical reactivity and intermolecular interactions. The specific positioning of chlorine atoms in the 3,4-positions creates a defined electronic environment that may enhance certain chemical properties while modifying others.

The compound's molecular weight of 350.24 grams per mole positions it within an optimal range for various applications, providing sufficient molecular complexity for specific interactions while maintaining manageable synthetic accessibility. This molecular size allows for diverse chemical modifications and potential optimization for specific research applications.

Research investigations have identified potential applications for this compound class in multiple domains. The combination of benzophenone photochemical properties with morpholine functionality suggests potential utility in photopolymerization processes, where the compound might function as an advanced photoinitiator system. Additionally, the structural characteristics align with patterns observed in biologically active benzophenone derivatives, suggesting potential therapeutic applications.

Overview of Current Research Landscape

The contemporary research landscape surrounding benzophenone derivatives encompasses diverse scientific domains, with particular emphasis on photochemical applications, therapeutic development, and materials science. Recent investigations have demonstrated that benzophenone-based compounds with morpholine modifications exhibit enhanced performance characteristics in light-emitting diode induced photopolymerization processes. These studies reveal that structural modifications, particularly the integration of electron-donating groups such as morpholine, can significantly improve photoinitiator efficiency and broaden absorption spectra.

Current research trends emphasize the development of multifunctional benzophenone derivatives that combine multiple desirable properties within single molecular frameworks. Scientists have successfully designed benzophenone compounds that incorporate triphenylamine and carbazole moieties, achieving enhanced molar extinction coefficients and red-shifted absorption maxima. These advances demonstrate the potential for creating compounds with tailored photochemical properties through systematic structural modification.

The pharmaceutical research sector has identified benzophenone derivatives as promising candidates for treating neurodegenerative conditions, particularly Alzheimer's disease. Computational studies have revealed that specific benzophenone integrated derivatives demonstrate favorable binding interactions with presenilin proteins, which play crucial roles in amyloid beta peptide formation. These findings suggest that properly designed benzophenone derivatives might serve as effective therapeutic agents for neurodegenerative disorders.

Materials science applications represent another significant research direction, with benzophenone derivatives finding utility in advanced polymer systems and coating technologies. Research has shown that benzophenone compounds can function effectively in ultraviolet-curing applications, providing photo-protection and enabling the development of clear packaging materials. The incorporation of morpholine groups into these systems may enhance performance characteristics and expand application possibilities.

Synthetic methodology development constitutes an essential component of current research efforts, with scientists exploring efficient routes for preparing complex benzophenone derivatives. Recent studies have described novel synthetic approaches that enable the preparation of benzophenone-morpholine conjugates with high yields and purities. These methodological advances facilitate the preparation of structurally diverse compounds for comprehensive structure-activity relationship studies.

The integration of computational methods with experimental approaches has become increasingly prominent in benzophenone derivative research. Molecular docking studies, binding affinity calculations, and dynamic simulation analyses provide detailed insights into compound behavior and potential applications. These computational tools enable researchers to predict compound properties and optimize molecular designs before synthesis.

Classification within Organic Compound Taxonomy

This compound occupies a specific position within the hierarchical classification system of organic compounds, belonging to the broader category of substituted benzophenones. According to established chemical taxonomy systems, benzophenones constitute a distinct subclass of aromatic ketones characterized by the presence of two phenyl groups attached to a central carbonyl carbon. This fundamental structural motif defines the core chemical behavior and properties shared among all benzophenone derivatives.

Within the benzophenone classification, this compound represents a highly substituted derivative containing both halogen and heterocyclic substituents. The compound can be further categorized as a morpholine-containing benzophenone, placing it within a specialized subset of derivatives that exhibit unique chemical and biological properties. The morpholine moiety introduces heteroatom functionality that significantly modifies the parent benzophenone's characteristics.

The presence of chlorine substituents places this compound within the halogenated benzophenone category, which encompasses derivatives containing one or more halogen atoms. Halogenated benzophenones typically exhibit altered electronic properties compared to their non-halogenated counterparts, with specific substitution patterns influencing reactivity and intermolecular interactions. The 3,4-dichlorosubstitution pattern represents a specific geometric arrangement that creates defined electronic effects within the molecular structure.

From a functional group perspective, the compound contains multiple distinct chemical functionalities that contribute to its overall classification. The ketone functionality inherent in the benzophenone core provides basic chemical reactivity patterns, while the morpholine ring introduces additional nucleophilic and basic character. The chlorine atoms contribute electron-withdrawing effects that balance the electron-donating properties of the morpholine group.

The following table summarizes the taxonomic classification of this compound:

Classification Level Category Specific Designation
Kingdom Organic Compounds Carbon-based molecules
Super Class Benzenoids Aromatic ring-containing compounds
Class Benzene and Substituted Derivatives Benzene ring modifications
Sub Class Benzophenones Diaryl ketones
Direct Parent Substituted Benzophenones Modified benzophenone derivatives
Specific Type Morpholine-Benzophenone Conjugates Heterocyclic-aromatic hybrids
Substituent Pattern 3,4-Dichloro-4'-morpholinomethyl Specific substitution arrangement

This taxonomic classification provides a systematic framework for understanding the compound's relationship to other organic molecules and predicts general chemical behavior patterns. The multi-level classification system enables researchers to identify structurally related compounds and predict potential chemical reactivity based on established patterns within each taxonomic category.

The compound's classification within the morpholine-benzophenone conjugate category indicates shared properties with other members of this chemical family. Research on related compounds within this classification has revealed common characteristics including enhanced hydrogen abstraction abilities, modified photochemical properties, and potential biological activities. Understanding these taxonomic relationships facilitates the prediction of compound behavior and guides the design of related derivatives with optimized properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIVFWQKYOMVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642656
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-61-1
Record name Methanone, (3,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Chlorination typically involves electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled temperature and solvent conditions.
  • The selective introduction of chlorine atoms at the 3 and 4 positions requires careful control to avoid over-chlorination or substitution at undesired positions.
  • Industrially, chlorination may be conducted in batch or continuous reactors with temperature control between ambient and moderate heating (e.g., 30–150 °C) to optimize yield and minimize side products.

Purification

  • After chlorination, the product mixture may contain isomeric dichlorobenzophenones.
  • Separation techniques such as recrystallization or selective extraction are employed to isolate the 3,4-dichloro isomer.
  • For example, aqueous alkaline extraction followed by crystallization from organic solvents (ethyl acetate, hexane) can be used to purify chlorinated benzophenones.

Morpholinomethylation Step

Reaction Mechanism and Reagents

  • The chlorinated benzophenone undergoes a nucleophilic substitution reaction where the morpholinomethyl group is introduced at the 4' position.
  • Morpholine is reacted with the chlorinated benzophenone in the presence of a base, commonly sodium hydride or similar strong bases, to facilitate the substitution of a suitable leaving group (e.g., a halogen or a benzylic chloride intermediate) with the morpholinomethyl moiety.
  • The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Reaction Conditions

  • Controlled temperature is critical, often maintained between room temperature and 80 °C, to optimize reaction rate and selectivity.
  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile may be used to dissolve reactants and facilitate nucleophilic substitution.
  • The reaction time varies from several hours to overnight depending on scale and conditions.

Industrial Scale Considerations

  • Large-scale production involves continuous flow reactors to enhance control over reaction parameters and improve yield and purity.
  • Automated systems monitor temperature, pH, and reactant feed rates.
  • Post-reaction workup includes filtration to remove inorganic salts, solvent extraction, and crystallization to isolate pure 3,4-dichloro-4'-morpholinomethyl benzophenone.
  • Quality control includes chromatographic purity analysis and spectroscopic characterization (NMR, IR, MS).

Summary of Preparation Methods in Tabular Form

Step Description Key Reagents/Conditions Notes
1. Chlorination Electrophilic substitution on benzophenone Chlorine gas or chlorinating agent, 30–150 °C Selective 3,4-dichlorination required
2. Purification Separation of isomeric chlorobenzophenones Recrystallization, aqueous alkaline extraction Ensures isolation of 3,4-dichloro isomer
3. Morpholinomethylation Nucleophilic substitution at 4' position Morpholine, sodium hydride/base, inert atmosphere, 25–80 °C Solvent: DMF, DMSO, or acetonitrile
4. Workup & Isolation Filtration, solvent extraction, crystallization Organic solvents (ethyl acetate, hexane) Industrial scale uses continuous flow

Research Findings and Optimization

  • Studies indicate that the use of sodium hydride as a base in morpholinomethylation improves yield by efficiently deprotonating morpholine and facilitating substitution.
  • Temperature control during chlorination is crucial to avoid formation of undesired poly-chlorinated byproducts which complicate purification.
  • Continuous flow reactors enhance reproducibility and scalability of both chlorination and morpholinomethylation steps, reducing reaction times and improving product consistency.
  • The purity of this compound is essential for its applications (e.g., UV filters), thus crystallization and chromatographic methods are optimized to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,4-Dichloro-4'-morpholinomethyl benzophenone Cl (3,4), morpholinomethyl (4') C₁₈H₁₆Cl₂NO₂ 357.23 Potential pharmaceutical intermediate (inferred from morpholine’s role in drug solubility)
3,4-Difluoro-4'-morpholinomethyl benzophenone F (3,4), morpholinomethyl (4') C₁₈H₁₇F₂NO₂ 325.34 Higher electronegativity; likely increased metabolic stability compared to chloro derivatives
3,4-Dichloro-4'-(ethylthio)benzophenone Cl (3,4), ethylthio (4') C₁₅H₁₂Cl₂OS 311.23 Lipophilic; potential use in agrochemicals (e.g., pesticide intermediates)
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Cl (3,5), 4-methylpiperazinomethyl (4') C₁₉H₂₀Cl₂N₂O 375.29 Enhanced basicity due to piperazine; possible CNS drug applications
Benzophenone-3 (Oxybenzone) OH (2,4), OCH₃ (2') C₁₄H₁₂O₃ 228.24 UV filter; limited pharmacological utility due to hydroxyl groups

Key Observations:

  • Halogen Effects : Chlorine substituents (as in the target compound) confer greater lipophilicity and resistance to oxidative degradation compared to fluorine analogs (e.g., 3,4-difluoro derivative). However, fluorinated analogs may exhibit improved bioavailability due to reduced metabolic clearance.
  • Morpholine vs.
  • Thioether vs. Ether Groups : Ethylthio substituents (as in CAS 844885-36-5) increase lipophilicity, making such compounds suitable for hydrophobic environments like cell membranes.

Physicochemical Properties

  • Thermal Stability: Chlorinated benzophenones (e.g., 2,4-dichloro-4'-nitrodiphenylether) exhibit high thermal stability, with decomposition temperatures exceeding 300°C. The target compound likely shares this trait due to its chloro and morpholine groups.
  • Solubility: Morpholine derivatives generally show higher solubility in polar solvents (e.g., methanol, DMSO) compared to alkylthio or nitro-substituted analogs.

Biological Activity

3,4-Dichloro-4'-morpholinomethyl benzophenone (DCMB) is an organic compound with a unique structure characterized by a benzophenone core, dichlorine substituents, and a morpholinomethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of DCMB, including its interactions with enzymes and receptors, potential therapeutic applications, and findings from relevant case studies.

Chemical Structure and Properties

DCMB has the molecular formula C16H15Cl2N1O2 and a molecular weight of 350.24 g/mol. Its structural features include:

  • Benzophenone core : Provides a scaffold for biological activity.
  • Dichloro substituents : Enhance reactivity and binding affinity.
  • Morpholinomethyl group : Facilitates interactions with biological molecules.

Biological Activity

Research indicates that DCMB exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

DCMB has been studied for its ability to bind to specific enzymes, potentially inhibiting their activity. This interaction may occur by:

  • Preventing substrate binding.
  • Altering enzyme conformation.

These mechanisms are critical for understanding its potential therapeutic roles in drug development.

Case Studies on Biological Effects

Comparative Analysis with Similar Compounds

A comparison of DCMB with structurally similar compounds highlights its unique biological properties:

Compound NameStructural FeaturesUnique Aspects
2,4-DifluorobenzophenoneLacks morpholinomethyl groupDifferent reactivity due to fluorine atoms
3'-Morpholinomethyl benzophenoneNo halogen substituentsAffects reactivity and biological interactions
4-Morpholinomethyl benzophenoneDifferent substitution patternVaries in applications due to structural differences

The presence of both dichlorine atoms and the morpholinomethyl group in DCMB contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

The mechanisms through which DCMB exerts its biological effects include:

  • Receptor Binding : The morpholinomethyl group enhances the ability of DCMB to interact with various receptors, potentially leading to therapeutic effects.
  • Enzyme Interaction : Studies indicate that DCMB can inhibit specific enzymes involved in metabolic pathways, which may be leveraged for drug development.

Q & A

Q. What are the recommended synthetic routes for 3,4-dichloro-4'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. A precursor like 4-chlorobenzophenone () can undergo morpholine substitution under basic conditions (e.g., sodium methoxide, as seen in Dimeclophenone synthesis ). Key parameters include:
  • Temperature : 80–100°C to activate aromatic electrophilic substitution.
  • Solvent : Anhydrous dimethylformamide (DMF) or toluene to avoid hydrolysis.
  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
    Table 1 : Example Reagents and Yields
PrecursorReagentSolventYield (%)Reference
4-ChlorobenzophenoneMorpholine, NaOMeDMF65–72
3,4-Dichlorobenzoyl chlorideMorpholinomethyl benzeneToluene58–63

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : Detects impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, a common byproduct ).
  • ¹H/¹³C NMR : Confirms morpholine methylene (-CH₂-N-) integration at δ 3.5–3.7 ppm and aromatic proton splitting patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for dichlorophenyl derivatives (e.g., bond angles and torsional strain ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational models and experimental results?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. For example:
  • Computational : Optimize geometry using DFT (B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO).
  • Experimental : Compare single-crystal XRD data (e.g., C–Cl bond lengths in dichlorophenyl moieties: 1.73–1.75 Å ) with computed values. Adjust for intermolecular interactions (e.g., halogen bonding in crystal lattices ).

Q. What strategies are effective in designing analogs with enhanced biological activity while maintaining stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the morpholine ring with piperazine (increases solubility) or thiomorpholine (enhances receptor binding ).
  • Functionalization : Introduce electron-withdrawing groups (e.g., -F at the 4' position) to improve metabolic stability, as seen in benzodiazepine derivatives .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., morpholine-CH₂-O- linkage ).

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodological Answer : Adopt a tiered approach:
  • Tier 1 : Use HPLC-UV/Vis with a C18 column (gradient: 0.1% formic acid/acetonitrile) to detect major impurities (e.g., fenofibric acid derivatives ).
  • Tier 2 : Employ LC-HRMS for structural elucidation of unknown peaks (e.g., m/z 420.12 for (4-Chlorophenyl)(4-hydroxyphenyl)methanone ).
  • Tier 3 : Quantify genotoxic impurities via LC-MS/MS with a detection limit < 0.1%.

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF vs. THF) to predict nucleophilic substitution rates.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to electrophilic attack .
  • QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction outcomes (e.g., Cl substituents increase electrophilicity at the benzophenone core ).

Data Contradiction and Validation

Q. Why do different studies report varying melting points for structurally similar derivatives?

  • Methodological Answer : Variations arise from polymorphism or residual solvents. For example:
  • Crystallization Solvent : Ethanol vs. acetone can yield different polymorphs (e.g., mp 247–251°C for 3-(morpholinomethyl)benzoic acid hydrochloride in ethanol ).
  • Purification : Recrystallization methods (slow cooling vs. rapid precipitation) affect crystal lattice integrity. Validate via DSC and PXRD to confirm phase purity .

Application-Oriented Questions

Q. How can the compound’s potential as a kinase inhibitor be evaluated in silico?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2 or EGFR kinases). Prioritize analogs with morpholine-CH₂- groups showing H-bonding to hinge regions .
  • Pharmacophore Mapping : Identify critical features (e.g., dichlorophenyl hydrophobicity, morpholine hydrogen-bond acceptors) using Schrödinger’s Phase.

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